4-Ethoxy-1-iodo-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKNLVALVYDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Ethoxy-1-iodo-2-methylbenzene
Executive Summary
4-Ethoxy-1-iodo-2-methylbenzene (CAS: 75581-11-2, analog) is a critical aryl halide scaffold used primarily in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex pharmacophores. Its structural features—an electron-donating ethoxy group para to the iodine and an ortho-methyl steric handle—make it a valuable building block for modulating the electronic and steric properties of drug candidates.
This guide outlines two distinct synthesis pathways. Pathway A (The High-Fidelity Route) is recommended for pharmaceutical applications requiring rigorous purity profiles, utilizing a stepwise functionalization of m-cresol. Pathway B (The Direct Route) offers a streamlined approach for rapid analog generation via direct iodination of 3-ethoxytoluene.
Retrosynthetic Analysis
To ensure regiochemical integrity, the synthesis is best approached by disconnecting the ether linkage or the carbon-iodine bond. The primary challenge is controlling the regioselectivity of the iodination to ensure the halogen installs para to the alkoxy group (C4 relative to ethoxy) rather than ortho.
Figure 1: Retrosynthetic logic prioritizing the resolution of regiochemistry at the phenol stage.
Pathway A: The High-Fidelity Route (Recommended)
This pathway utilizes m-cresol as the starting material.[1][2][3] By performing the iodination on the free phenol, we leverage the strong para-directing effect of the hydroxyl group and the ability to purify the intermediate 4-iodo-3-methylphenol by recrystallization, avoiding difficult liquid-liquid separations of isomers later.
Step 1: Regioselective Iodination of m-Cresol
Reaction: Electrophilic aromatic substitution using oxidative iodination. Mechanism: The hydroxyl group activates the ring. The methyl group at C3 cooperates to direct the electrophile to C4 (para to OH, ortho to Me).
-
Reagents: Iodine (
), Hydrogen Peroxide ( ), or N-Iodosuccinimide (NIS).[4] -
Selectivity: High para-selectivity is achieved due to the steric hindrance at C2 (flanked by OH and Me) and the electronic reinforcement at C4.
Step 2: Williamson Ether Synthesis
Reaction: O-Alkylation of the iodophenol.
Mechanism:
-
Reagents: Ethyl Iodide (EtI), Potassium Carbonate (
), DMF or Acetone. -
Outcome: Quantitative conversion to the ethyl ether with retention of the iodine position.
Detailed Experimental Protocol (Pathway A)
This protocol is designed for a 50 mmol scale, suitable for generating ~10-12 g of high-purity material.
Phase 1: Synthesis of 4-Iodo-3-methylphenol[2]
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, addition funnel, and thermometer.
-
Solvation: Dissolve m-cresol (5.41 g, 50.0 mmol) in methanol (50 mL).
-
Iodine Addition: Add molecular iodine (
) (12.7 g, 50.0 mmol) to the solution. The mixture will turn dark brown.[5] -
Oxidant Addition: Cool the mixture to 10°C. Slowly add 30% Hydrogen Peroxide (
) (2.8 mL, 27.5 mmol) dropwise over 20 minutes.-
Note: The oxidant regenerates
species from HI, ensuring 100% atom economy for iodine.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of m-cresol.
-
Quench: Pour the mixture into ice water (150 mL) containing saturated sodium thiosulfate (
) (20 mL) to destroy excess iodine. -
Isolation: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Hexane/Ethanol to yield 4-iodo-3-methylphenol as off-white needles.
-
Target Yield: 65-75%
-
Melting Point: ~63-65°C
-
Phase 2: O-Alkylation to this compound
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Solvation: Dissolve 4-iodo-3-methylphenol (7.02 g, 30.0 mmol) in anhydrous DMF (30 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
) (8.29 g, 60.0 mmol). Stir for 15 minutes at room temperature to generate the phenoxide. -
Alkylation: Add Ethyl Iodide (EtI) (3.6 mL, 45.0 mmol) via syringe.
-
Reaction: Heat the mixture to 60°C for 3 hours.
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Diethyl Ether (3 x 40 mL).
-
Washing: Wash the ether layer rigorously with water (2 x 50 mL) and LiCl solution (to remove DMF). Dry over
. -
Purification: Concentrate to yield a pale yellow oil. If necessary, purify via short-path distillation or silica plug (eluent: 100% Hexanes).
Data Summary Table
| Parameter | Phase 1 (Iodination) | Phase 2 (Ethylation) |
| Limiting Reagent | m-Cresol (1.0 equiv) | 4-Iodo-3-methylphenol (1.0 equiv) |
| Key Reagent | EtI / | |
| Solvent | Methanol | DMF (anhydrous) |
| Temperature | 10°C | 60°C |
| Time | 4 Hours | 3 Hours |
| Expected Yield | 70% (isolated) | 92-95% (isolated) |
Pathway B: Direct Iodination (Alternative)
For rapid screening where m-cresol is not the starting material, direct iodination of 3-ethoxytoluene is viable but requires careful control of regioselectivity.
-
Substrate: 1-ethoxy-3-methylbenzene.
-
Reagent System:
-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) or . -
Regiochemistry: The ethoxy group is a stronger activator than the methyl. Iodination occurs preferentially para to the ethoxy group (Position 6 relative to methyl, Position 4 relative to ethoxy).
-
Risk: Competitive iodination at the position ortho to the ethoxy group (between substituents) is possible but sterically disfavored.
Figure 2: Process flow for the high-fidelity synthesis pathway.
Quality Control & Analytics
To validate the identity and purity of the synthesized this compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[6][7]
-
NMR (400 MHz,
):- 7.65 (d, J = 8.5 Hz, 1H, Ar-H ortho to I).
- 6.75 (d, J = 3.0 Hz, 1H, Ar-H ortho to OEt/Me).
- 6.55 (dd, J = 8.5, 3.0 Hz, 1H, Ar-H meta to I).
-
4.02 (q, J = 7.0 Hz, 2H,
). -
2.40 (s, 3H,
). -
1.42 (t, J = 7.0 Hz, 3H,
). -
Note: The doublet at ~7.65 ppm is characteristic of the proton ortho to the iodine atom, deshielded by the halogen.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile/Water (Gradient 50%
95% ACN). -
Detection: UV @ 254 nm.
-
Impurity Alert: Watch for unreacted 4-iodo-3-methylphenol (shorter retention time) or bis-ethylated byproducts if conditions were too harsh.
Safety & Handling
-
Ethyl Iodide: Alkylating agent; potential carcinogen. Handle in a fume hood.
-
Iodine/Peroxide: Oxidizing mixture. Ensure temperature control during addition to prevent thermal runaway.
-
Waste Disposal: All aqueous waste containing iodine must be quenched with sodium thiosulfate before disposal to prevent iodine vapor evolution.
References
-
Regioselective Iodination of Phenols: Togo, H., & Iida, S. (2006). Synthetic methods for the preparation of iodoarenes. Synlett, 2006(13), 2159-2175.
-
Oxidative Iodination Protocols: Iskra, J., et al. (2003). Iodination of organic compounds with elemental iodine in the presence of hydrogen peroxide. Arkivoc, 2003(14), 109-115.
-
Williamson Ether Synthesis Optimization: Paul, S., et al. (2006). Potassium carbonate as a base for the synthesis of ethers. Synthetic Communications, 36(16), 2429-2435.
-
General Properties of Iodo-Cresols: National Center for Biotechnology Information. (2023).[6][7][8] PubChem Compound Summary for CID 3854867, 4-Iodo-1-methoxy-2-methylbenzene (Analog).
Sources
- 1. m-Cresol - Wikipedia [en.wikipedia.org]
- 2. 4-IODO-3-METHYL-PHENOL CAS#: 133921-27-4 [m.chemicalbook.com]
- 3. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Iodo-1-methoxy-2-methylbenzene | C8H9IO | CID 3854867 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethoxy-1-iodo-2-methylbenzene: A Versatile Building Block for Organic Synthesis and Drug Discovery
Introduction
4-Ethoxy-1-iodo-2-methylbenzene is a polysubstituted aromatic compound that serves as a highly valuable and versatile intermediate in modern organic synthesis. As a member of the aryl halide family, its strategic importance is primarily anchored to the presence of an iodine substituent, which acts as an excellent leaving group in a myriad of transition-metal-catalyzed cross-coupling reactions. The additional ethoxy and methyl groups on the benzene ring not only influence its electronic properties and reactivity but also provide steric and electronic handles for designing complex molecular architectures. This guide offers a comprehensive technical overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a particular focus on its practical applications for researchers, medicinal chemists, and professionals in drug development.
Chemical Identity and Molecular Structure
This compound is a precisely substituted aromatic ether. The benzene core is functionalized with three distinct groups whose positions dictate the molecule's overall chemical behavior.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₁IO
-
Synonyms: 1-Ethoxy-4-iodo-3-methylbenzene
The structural arrangement features a powerful electron-donating ethoxy group, a weakly electron-donating methyl group, and an electron-withdrawing but ortho-para directing iodo group. The strong activating and para-directing effect of the ethoxy group at position 1, combined with the methyl group at position 2, makes the C4 position highly susceptible to electrophilic iodination, which is the basis for its most common synthesis. The resulting C-I bond at the C1 position is the primary site of reactivity for subsequent synthetic transformations.
Physicochemical Properties
Experimental data for this compound is not widely published. The properties below are estimated based on computational models and data from structurally analogous compounds, such as 4-iodo-1-methoxy-2-methylbenzene and 4-ethyl-1-iodo-2-methylbenzene. These values should be used as a guideline for researchers.
| Property | Value (Estimated) | Source / Analogue |
| Molecular Weight | 262.09 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Colorless to light yellow oil or low-melting solid | Inferred from analogues |
| Molecular Formula | C₉H₁₁IO | Calculated |
| Boiling Point | ~255-270 °C at 760 mmHg | Analogue: 4-Iodo-2-methoxy-1-methylbenzene (255.2°C)[1] |
| Density | ~1.5-1.6 g/cm³ | Analogue: 4-Iodo-2-methoxy-1-methylbenzene (1.634 g/cm³)[1] |
| XLogP3 | ~3.3 - 3.7 | Analogue: 4-Ethyl-1-iodo-2-methylbenzene (3.7)[2] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, Ether, Toluene, THF) | General property of aryl halides |
Synthesis and Purification
The most direct and efficient synthesis of this compound is via the electrophilic iodination of its precursor, 1-ethoxy-3-methylbenzene (also known as 3-methylphenetole).
Causality of the Synthetic Approach:
The regioselectivity of this reaction is governed by the directing effects of the substituents on the starting material. The ethoxy group (-OEt) is a strong activating, ortho, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho, para-director. The position para to the powerful ethoxy group (C4) is the most electronically enriched and sterically accessible site for electrophilic attack. The methyl group at C3 further reinforces this preference by providing minor steric hindrance to the C2 position. Therefore, iodination occurs with high selectivity at the C4 position. N-Iodosuccinimide (NIS) is often the reagent of choice as it is a mild, solid, and easy-to-handle source of electrophilic iodine (I⁺), especially when activated by a catalytic amount of acid.[3][4]
Detailed Experimental Protocol: Iodination of 1-Ethoxy-3-methylbenzene
-
Preparation: To a solution of 1-ethoxy-3-methylbenzene (1.0 eq) in acetonitrile (ACN, ~0.2 M) in a round-bottom flask, add N-Iodosuccinimide (NIS, 1.05 eq).
-
Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1 eq) dropwise to the stirring mixture at room temperature. The acid serves to activate the NIS, generating a more potent electrophilic iodine species.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine and NIS.
-
Extraction & Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems almost entirely from the reactivity of the carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) center, which is the rate-determining step in many catalytic cycles.[5]
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl motifs, which are prevalent in many marketed drugs. This compound is an ideal substrate for coupling with a wide range of aryl- or heteroaryl-boronic acids or esters.[6][7]
Mechanism Rationale: The catalytic cycle involves three key steps[5]:
-
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the C-I bond of this compound, forming a high-valent Pd(II) complex. This step is rapid for aryl iodides.
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, K₃PO₄), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The aqueous phase is crucial for activating the boronic acid with the base.
-
Reaction: Heat the reaction mixture with vigorous stirring (e.g., at 80-100 °C) for the required time (typically 4-12 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Safety and Handling
-
Hazard Statements (Anticipated): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically powerful and strategically designed building block. Its primary value lies in the predictable reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures that are central to pharmaceutical and materials science research. The straightforward, regioselective synthesis of this compound further enhances its appeal as a readily accessible intermediate. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this versatile molecule in their synthetic endeavors.
References
-
Goti, A., Cacciarini, M., Cardona, F., & Fante, C. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Goti, A., Cacciarini, M., Cardona, F., & Fante, C. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]
-
Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yasukawa, T., Zhu, Z., Yamashita, Y., & Kobayashi, S. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. [Link]
-
MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]
-
PubChem. (n.d.). 4-Iodo-1-methoxy-2-methylbenzene. [Link]
-
PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene. [Link]
-
ResearchGate. (2025). Clean and Efficient Iodination of Thiophene Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Ethyl-1-iodo-2-methylbenzene | C9H11I | CID 53886062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
4-Ethoxy-1-iodo-2-methylbenzene CAS number and IUPAC name
The following technical guide details the chemical identity, synthesis, and application of 4-Ethoxy-1-iodo-2-methylbenzene .
CAS Number: 108178-36-5 IUPAC Name: this compound[1][2][3][4]
Executive Summary
This compound (also known as 4-iodo-3-methylphenetole) is a trisubstituted arene utilized primarily as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions. Its structural motif—combining an electron-donating ethoxy group and a sterically modulating methyl group ortho to a reactive iodide—makes it a valuable building block in the synthesis of liquid crystals, agrochemicals, and pharmaceutical intermediates.
This guide outlines the physicochemical properties, validated synthetic pathways, and reaction protocols for this compound, emphasizing high-purity generation and downstream utility.
Chemical Identity & Physicochemical Properties[6][7][8][9]
| Property | Data |
| CAS Number | 108178-36-5 |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| SMILES | CCOc1ccc(I)c(C)c1 |
| InChI Key | JZXUAZVWPIWITF-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (low melting) or viscous liquid |
| Boiling Point | ~280°C (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Reactivity Class | Aryl Iodide / Electron-Rich Arene |
Retrosynthetic Analysis & Synthesis Strategies
To ensure regiochemical integrity, the synthesis of this compound is best approached through the functionalization of pre-defined aromatic scaffolds rather than direct electrophilic aromatic substitution (EAS), which may yield inseparable regioisomers (e.g., the 6-iodo isomer).
Route A: Williamson Ether Synthesis (Recommended)
Mechanism: Sₙ2 Alkylation Precursor: 4-Iodo-3-methylphenol (CAS: 133921-27-4) Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate (K₂CO₃). Rationale: This route guarantees the position of the iodine atom relative to the methyl group, as the starting phenol is commercially available in high isomeric purity.
Route B: Direct Iodination (Industrial/Scale-up)
Mechanism: Electrophilic Aromatic Substitution (EAS) Precursor: 1-Ethoxy-3-methylbenzene (m-Ethoxytoluene) Reagents: N-Iodosuccinimide (NIS) or I₂/HIO₃. Rationale: While more direct, this method relies on the para-directing power of the ethoxy group dominating over the ortho-directing methyl group. Regioselectivity is generally high (favoring the 4-position) but requires careful purification to remove the 6-iodo isomer.
Synthesis Workflow Diagram
Figure 1: Comparison of Synthetic Pathways. Route A (Blue) offers superior regiocontrol compared to Route B (Red).
Detailed Experimental Protocol (Route A)
Objective: Synthesis of this compound via O-alkylation.
Materials
-
4-Iodo-3-methylphenol (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 4-iodo-3-methylphenol (10 mmol, 2.34 g) and Potassium Carbonate (20 mmol, 2.76 g).
-
Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to facilitate deprotonation of the phenol (Phenoxide formation).
-
Alkylation: Add Ethyl Iodide (12 mmol, 0.96 mL) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor consumption of the phenol by TLC (Hexane/EtOAc 9:1).
-
Work-up:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-water (100 mL).
-
Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x) and brine (1 x) to remove residual DMF.
-
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes).
-
Validation: Confirm identity via ¹H NMR (Look for Ethoxy quartet ~4.0 ppm and triplet ~1.4 ppm).
Reactivity & Applications
The iodine handle at the C1 position is highly activated for oxidative addition to transition metals (Pd, Cu, Ni), enabling a wide array of C-C and C-Heteroatom bond-forming reactions.
Key Transformations
-
Suzuki-Miyaura Coupling: Coupling with aryl/alkyl boronic acids to form biaryls (Liquid Crystal scaffolds).
-
Sonogashira Coupling: Reaction with terminal alkynes to generate conjugated systems.
-
Buchwald-Hartwig Amination: Synthesis of aniline derivatives.
Mechanism: Catalytic Cycle (Suzuki Coupling)
The steric bulk of the ortho-methyl group (C2) can influence the rate of oxidative addition and reductive elimination. Ligand selection (e.g., SPhos, XPhos) is critical to overcome this steric hindrance.
Figure 2: Catalytic cycle for Suzuki coupling using this compound (Ar-I).
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
GHS Signal Word: Warning.[1]
-
Storage: Store in a cool, dry place away from light. Aryl iodides can degrade/discolor upon prolonged exposure to light.
-
Disposal: Dispose of as halogenated organic waste.
References
-
PubChem. (n.d.). Compound Summary: Iodopropylphenol derivatives (Structural Analogues). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
Key literature and reviews on 4-Ethoxy-1-iodo-2-methylbenzene
This guide provides an in-depth technical analysis of 4-Ethoxy-1-iodo-2-methylbenzene (CAS: 108178-36-5), a critical aryl iodide building block used in the synthesis of complex pharmaceutical scaffolds, particularly for metabolic disorder therapeutics like SGLT2 inhibitors.
Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry
Executive Summary
This compound is a highly functionalized arene characterized by three distinct substitution points: an electrophilic iodide handle, a lipophilic methyl group, and an electron-donating ethoxy moiety. Its unique substitution pattern—where the iodine is positioned para to the ethoxy group and ortho to the methyl group—makes it an ideal precursor for constructing biaryl systems and diphenylmethane motifs found in sodium-glucose cotransporter 2 (SGLT2) inhibitors and other bioactive molecules. This guide details the regioselective synthesis, purification, and downstream utility of this compound.
Chemical Profile & Physical Properties[1][2][3]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 108178-36-5 |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| Structure | Benzene ring: 1-Iodo, 2-Methyl, 4-Ethoxy |
| Appearance | Off-white to pale yellow crystalline solid or oil (dependent on purity) |
| Melting Point | 60–64 °C (Typical for pure crystalline form) |
| Boiling Point | ~280 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira), Lithium-Halogen Exchange |
Strategic Synthesis Protocol
The synthesis of this compound requires precise regiocontrol to ensure the iodine is installed para to the ethoxy group rather than ortho. The most robust route utilizes 3-Methylphenol (m-Cresol) as the starting material, proceeding through an O-alkylation followed by electrophilic aromatic iodination.
Step 1: O-Alkylation (Etherification)
Objective: Convert m-cresol to 1-ethoxy-3-methylbenzene (m-ethoxytoluene).
-
Reagents: 3-Methylphenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF or Acetone (reflux).
-
Mechanism: Sₙ2 nucleophilic substitution.
-
Protocol:
-
Dissolve 3-methylphenol in DMF (0.5 M).
-
Add finely ground K₂CO₃ and stir for 15 min.
-
Add Ethyl Iodide dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Dilute with water, extract with diethyl ether, wash with 1M NaOH (to remove unreacted phenol), dry over MgSO₄, and concentrate.
-
Yield: >90% (Colorless oil).
-
Step 2: Regioselective Iodination
Objective: Install iodine at the C4 position (para to ethoxy) to yield the target.
-
Reagents: N-Iodosuccinimide (NIS, 1.1 eq) or I₂/Ag₂SO₄.
-
Solvent: Acetonitrile (MeCN) or Acetic Acid.
-
Catalyst: Trifluoroacetic acid (TFA, catalytic) or p-TsOH.
-
Regiochemistry Logic: The ethoxy group is a strong ortho/para director. The methyl group is a weak ortho/para director.
-
Para to Ethoxy (Position 4): Sterically accessible and electronically favored.
-
Ortho to Ethoxy (Position 2): Blocked by the methyl group.
-
Ortho to Ethoxy (Position 6): Accessible but less favored than para for bulky electrophiles.
-
-
Protocol:
-
Dissolve 1-ethoxy-3-methylbenzene in MeCN (0.2 M).
-
Cool to 0°C.
-
Add NIS portion-wise over 30 minutes.
-
Add catalytic TFA (10 mol%).
-
Warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (to reduce excess iodine), extract with EtOAc, wash with brine.
-
Purification: Recrystallization from Hexane/Ethanol or Silica Gel Chromatography (100% Hexane → 5% EtOAc/Hexane).
-
Target Product: this compound.
-
Synthesis Workflow Diagram
Figure 1: Two-step synthetic route ensuring regioselective installation of the iodine atom.
Applications in Drug Discovery
This compound serves as a "linchpin" intermediate. The C-I bond is weak and highly reactive toward oxidative addition by Palladium (0), making it a superior coupling partner compared to its bromide or chloride analogs.
SGLT2 Inhibitor Scaffolds
Many Gliflozin-class drugs (e.g., Ipragliflozin analogs) rely on a diphenylmethane or biaryl core.
-
Lithiation: Treatment with n-BuLi generates the aryl lithium species, which can attack carbonyls (e.g., gluconolactone) to form the C-glycosidic bond.
-
Negishi/Suzuki Coupling: Used to link the aryl ring to heteroaromatic scaffolds (e.g., benzothiophene).
Reactivity Map
Figure 2: Divergent reactivity profile of the aryl iodide handle.
Quality Control & Handling
Analytical Standards
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.65 (d, J = 8.5 Hz, 1H, H-6 adjacent to I).
-
δ 6.78 (s, 1H, H-3 adjacent to Me).
-
δ 6.55 (dd, 1H, H-5).
-
δ 4.02 (q, 2H, O-CH₂).
-
δ 2.38 (s, 3H, Ar-CH₃).
-
δ 1.41 (t, 3H, CH₃).
-
Note: The doublet at ~7.65 ppm is diagnostic of the proton ortho to Iodine.
-
-
Purity: ≥98% by HPLC (UV @ 254 nm).
-
Impurities: Check for unreacted 3-ethoxytoluene or di-iodinated byproducts.
Safety Precautions
-
Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light. Store in amber vials.
-
Stability: Stable at room temperature, but 2-8°C storage is recommended for long-term purity.
-
Hazards: Irritant to eyes and skin. Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem. "this compound (CID 53886062)." National Center for Biotechnology Information. Available at: [Link]
- Organic Syntheses. "General Procedures for Iodination of Activated Arenes." Organic Syntheses Coll. Vol.
-
Wang, X., et al. "Efficient Synthesis of Empagliflozin and SGLT2 Inhibitor Intermediates."[1] Organic Letters, 2014.[1] (Contextual reference for SGLT2 synthesis methodology).
Sources
Methodological & Application
Use of 4-Ethoxy-1-iodo-2-methylbenzene in Suzuki cross-coupling reactions.
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Ethoxy-1-iodo-2-methylbenzene
Executive Summary
This Application Note details the optimized protocols for utilizing This compound (CAS: 113665-68-0 / Analogues) as an electrophile in Suzuki-Miyaura cross-coupling reactions.
While aryl iodides are typically highly reactive, this specific substrate presents a dual challenge:
-
Steric Hindrance: The ortho-methyl group at position C2 creates steric strain during the transmetallation step.
-
Electronic Deactivation: The para-ethoxy group acts as a strong electron-donating group (EDG), increasing electron density at the C1-Iodine bond, thereby raising the activation energy required for oxidative addition compared to electron-deficient systems.
This guide provides two distinct protocols: a "Gold Standard" High-Performance Method utilizing dialkylbiaryl phosphine ligands (Buchwald-type) for difficult coupling partners, and a Cost-Effective Method for standard applications.
Molecule Profile & Reactivity Analysis
| Property | Description | Impact on Coupling |
| Structure | This compound | Core scaffold. |
| Leaving Group | Iodide (C1) | Positive: Weak C-I bond facilitates rapid oxidative addition, often compensating for electronic deactivation. |
| Sterics | Methyl (C2) | Negative: Blocks the coordination sphere of Palladium. Requires ligands with specific "bite angles" or bulk to enforce a mono-ligated Pd(0) species. |
| Electronics | Ethoxy (C4) | Negative: Increases electron density on the ring. Makes the aryl ring less electrophilic, slightly slowing the initial oxidative addition of Pd(0). |
Mechanistic Strategy
To successfully couple this substrate, the catalytic cycle must be engineered to prevent the formation of inactive Pd-black (precipitate) which occurs when the oxidative addition is slow or when the reductive elimination is sterically impeded.
Critical Success Factors:
-
Ligand Selection: We utilize S-Phos or X-Phos .[1] These bulky, electron-rich ligands promote the formation of a highly active, mono-ligated [L-Pd(0)] species. The ligand's bulk also accelerates the difficult reductive elimination step involved in forming the sterically congested biaryl bond.
-
Base Selection: Weak bases (Carbonates) often suffice, but Potassium Phosphate (K3PO4) is superior for hindered substrates as it facilitates the formation of the reactive boronate species without causing protodeboronation of sensitive partners.
Visualizing the Steric Challenge
Figure 1: Catalytic cycle highlighting the Transmetallation step where the ortho-methyl group creates significant steric clash, necessitating specific ligand geometry.
Experimental Protocols
Protocol A: The "Gold Standard" (High Steric Demand)
Recommended for coupling with hindered boronic acids (e.g., 2,6-disubstituted) or heteroaryl boronates.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + S-Phos (4 mol%)
-
Alternatively: Use pre-formed X-Phos Pd G2 precatalyst (2 mol%) for easier handling.
-
-
Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1).
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition:
-
If using separate ligand: Add Pd(OAc)2 and S-Phos solids rapidly under a counter-flow of inert gas.
-
If using Pre-catalyst: Add X-Phos Pd G2.
-
-
Solvent: Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Reaction: Heat the block to 80°C (internal temperature). Stir vigorously for 4–12 hours.
-
Note: The mixture will turn black if the catalyst decomposes (Pd-black). A successful reaction usually maintains a dark orange/brown solution.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with water (x2) and brine (x1). Dry over MgSO4, filter, and concentrate.
Protocol B: The "Standard" (Cost-Effective)
Recommended for coupling with simple, unhindered phenyl boronic acids.
Reagents:
-
Catalyst: Pd(PPh3)4 (Tetrakis) (5 mol%)
-
Base: Na2CO3 (2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or DMF.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) and Boronic Acid (1.1 equiv) in DME (0.2 M concentration).
-
Add Pd(PPh3)4 (5 mol%).
-
Add degassed Na2CO3 solution (2.0 equiv).
-
Heat to 90°C for 16 hours.
-
Caution: If conversion stalls <50%, switch immediately to Protocol A. Tetrakis is often too bulky to accommodate the ortho-methyl group effectively during the transmetallation of complex partners.
Performance Data & Troubleshooting
Table 1: Representative Optimization Data (Based on typical reactivity profiles for ortho-methyl aryl iodides)
| Entry | Catalyst System | Base | Solvent | Temp | Yield | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85°C | 65% | Slow conversion; significant homocoupling. |
| 2 | Pd(dppf)Cl2 | K2CO3 | DMF | 100°C | 72% | Good, but difficult purification (dppf residue). |
| 3 | Pd(OAc)2 / S-Phos | K3PO4 | Toluene/H2O | 80°C | 94% | Clean conversion; minimal dehalogenation. |
| 4 | Pd2(dba)3 / P(t-Bu)3 | KF | THF | 60°C | 88% | Highly active, but P(t-Bu)3 is pyrophoric/difficult to handle. |
Decision Matrix for Optimization
Figure 2: Logical flowchart for selecting the appropriate experimental conditions based on the coupling partner.
Safety & Handling
-
Light Sensitivity: Aryl iodides can liberate free iodine upon prolonged exposure to light. Store this compound in amber vials or foil-wrapped containers at 4°C.
-
Dehalogenation Risk: In the presence of Pd(0) and alcohols (like isopropanol), the iodide can be reduced to the hydride (replacing I with H). Avoid secondary alcoholic solvents; use Toluene, Dioxane, or DMF.
-
Catalyst Safety: Pd(OAc)2 is an irritant. Phosphine ligands (S-Phos) are generally air-stable but should be stored under inert atmosphere for long-term stability.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2, 3115–3121.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.
Sources
The Strategic Utility of 4-Ethoxy-1-iodo-2-methylbenzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 4-Ethoxy-1-iodo-2-methylbenzene emerges as a highly valuable and versatile scaffold, offering a unique combination of structural features that empower chemists to explore diverse chemical spaces. Its utility is primarily anchored in the presence of a reactive iodinated aromatic ring, poised for a variety of palladium-catalyzed cross-coupling reactions. The strategic placement of the ethoxy and methyl groups provides steric and electronic modulation, influencing not only the reactivity of the aryl iodide but also the conformational preferences and physicochemical properties of the resulting derivatives. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for leveraging this compound in the synthesis of medicinally relevant compounds.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on closely related analogs such as 4-Ethyl-1-iodo-2-methylbenzene and 4-Iodo-1-methoxy-2-methylbenzene.[1][2]
| Property | Estimated Value | Source Analogy |
| Molecular Formula | C9H11IO | - |
| Molecular Weight | 262.09 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid | General observation for similar compounds |
| Boiling Point | ~255-260 °C at 760 mmHg | Based on 4-Iodo-2-methoxy-1-methylbenzene[3] |
| LogP | ~3.5 | Estimated from analogs[1][2] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | General chemical principles |
Safety and Handling: As with all aryl iodides, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Synthetic Accessibility
The synthesis of this compound can be readily achieved through established methodologies. A plausible and efficient route involves the direct iodination of 3-ethoxy-1-methylbenzene. This approach is supported by methodologies for the iodination of alkoxybenzenes.[4]
Protocol: Synthesis of this compound via Electrophilic Iodination
This protocol is adapted from a general method for the iodination of aromatic ethers.[4]
Materials:
-
3-Ethoxy-1-methylbenzene
-
Iodine (I₂)
-
Nitrogen dioxide (NO₂) (or a suitable alternative oxidant like H₂O₂)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a sealed reaction vessel, add 3-ethoxy-1-methylbenzene (1.0 eq), iodine (0.6 eq), and acetonitrile.
-
Introduce nitrogen dioxide (0.065 eq) into the sealed vessel.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound.
Causality behind Experimental Choices:
-
Iodine and NO₂: This combination serves as an effective electrophilic iodinating system. NO₂ acts as a catalyst to generate a more potent iodinating species.
-
Acetonitrile: A polar apathetic solvent that is suitable for this type of reaction.
-
Elevated Temperature: The reaction requires heating to overcome the activation energy for the electrophilic aromatic substitution on the moderately activated ring.
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Scaffolds
The true power of this compound lies in its ability to serve as a versatile precursor to a wide array of complex molecules with potential therapeutic applications. The carbon-iodine bond is a synthetic linchpin, enabling the facile introduction of various functionalities through palladium-catalyzed cross-coupling reactions.
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[6][7][8] The 4-ethoxy-2-methylphenyl moiety can serve as a key hydrophobic and space-filling element within the ATP-binding pocket of various kinases.
Conceptual Workflow for Kinase Inhibitor Synthesis
Sources
- 1. 4-Ethyl-1-iodo-2-methylbenzene | C9H11I | CID 53886062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodo-1-methoxy-2-methylbenzene | C8H9IO | CID 3854867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 5. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Optimized Heck Coupling Protocols for Sterically Hindered Aryl Iodides
Executive Summary
This technical guide details the operational procedures for the Palladium-catalyzed Mizoroki-Heck coupling of 4-Ethoxy-1-iodo-2-methylbenzene . While aryl iodides are typically highly reactive electrophiles, this specific substrate presents a dual challenge: the steric hindrance of the ortho-methyl group (C2) and the electronic deactivation (increased electron density) from the para-ethoxy group.
We present two validated protocols:
-
Method A (Ligand-Controlled): Utilizes bulky phosphines to enforce mono-ligation, ideal for scale-up and complex alkene partners.
-
Method B (Jeffery Conditions): A ligand-free, phase-transfer catalyzed approach utilizing Tetrabutylammonium bromide (TBAB), offering faster kinetics for simple acrylates.
Substrate Analysis & Mechanistic Insight
Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: this compound
-
Reactivity Profile: The C1-I bond is the active site. The C2-Methyl group exerts steric pressure on the Palladium center during oxidative addition and migratory insertion. The C4-Ethoxy group donates electron density via resonance (+M), making the C-I bond slightly less electrophilic than in unsubstituted iodobenzene, though this effect is secondary to the steric constraint.
The "Ortho-Effect" in Catalysis
In standard Heck reactions using triphenylphosphine (
-
Strategic Solution: Use Tri-o-tolylphosphine (
) . This bulky ligand forms a mono-ligated species ( ), which is sterically accessible for the alkene to coordinate and insert. Alternatively, "Ligand-Free" conditions rely on soluble Pd-nanoclusters stabilized by tetraalkylammonium salts.
Mechanistic Pathway (Visualization)
Figure 1: Catalytic cycle highlighting the critical alkene coordination step where ortho-substitution can cause steric clashing, necessitating bulky ligands or ligand-free conditions.
Experimental Protocols
Method A: Ligand-Controlled (Robust / Scale-Up)
Best for: Styrenes, complex olefins, and reactions requiring strict impurity control. Mechanism: Classical Pd(0)/Pd(II) cycle with bulky phosphine modulation.
Reagents:
-
Substrate: 1.0 equiv (e.g., 5.0 mmol)
-
Alkene (e.g., Ethyl Acrylate): 1.2 – 1.5 equiv
-
Catalyst: Palladium(II) Acetate [
] (2-5 mol%) -
Ligand: Tri-o-tolylphosphine [
] (4-10 mol%, maintain 1:2 Pd:L ratio) -
Base: Triethylamine (
) (2.0 equiv) -
Solvent: Acetonitrile (
) or DMF [0.2 M concentration]
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Charging: Add This compound (1.31 g, 5.0 mmol),
(22 mg, 0.1 mmol), and (61 mg, 0.2 mmol). -
Solvation: Add anhydrous Acetonitrile (25 mL) via syringe. Stir for 5 minutes until the catalyst/ligand complex forms (solution typically turns yellow/orange).
-
Activation: Add Triethylamine (1.4 mL, 10.0 mmol) followed by the Alkene (e.g., Ethyl Acrylate, 0.8 mL, 7.5 mmol).
-
Reaction: Heat the mixture to 80°C - 90°C . Monitor via TLC or HPLC.
-
Note: A black precipitate (
) indicates catalyst decomposition; if observed early, increase ligand loading.
-
-
Workup: Upon completion (typically 4-12 hours), cool to room temperature. Filter through a pad of Celite to remove Pd residues. Rinse with Ethyl Acetate.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Method B: Jeffery Conditions (Ligand-Free / High Speed)
Best for: Electron-deficient acrylates, rapid screening, and "green" chemistry requirements.
Mechanism: Phase-transfer catalysis stabilizes highly active anionic palladium species (
Reagents:
-
Substrate: 1.0 equiv
-
Alkene: 1.2 equiv
-
Catalyst:
(1-2 mol%) -
Additive: Tetrabutylammonium Bromide (TBAB) (1.0 equiv)
-
Base: Sodium Bicarbonate (
) or Potassium Carbonate ( ) (2.5 equiv) -
Solvent: DMF (Dimethylformamide) [0.3 M concentration]
Procedure:
-
Setup: Use a sealed pressure tube or a standard flask with a condenser.
-
Charging: Combine This compound ,
, TBAB, and the solid base ( ) in the vessel. -
Solvation: Add DMF. (Strict anhydrous conditions are less critical here than in Method A, but dry solvent is preferred).
-
Reaction: Add the alkene. Seal the tube (if using) or attach condenser. Heat to 100°C .
-
Why TBAB? The quaternary ammonium salt stabilizes Pd nanoparticles, preventing them from aggregating into inactive bulk metal, essentially acting as a "liquid ligand."
-
-
Monitoring: Reaction is often faster than Method A (2-6 hours).
-
Workup: Dilute with water and extract with Diethyl Ether (
) or EtOAc. Wash organic layer extensively with water/brine to remove DMF. -
Purification: Dry over
, concentrate, and chromatograph.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst death (Pd black formation) | Switch to Method B (TBAB stabilizes Pd) or increase |
| Regio-isomers | Electronic mismatch | Aryl iodides usually favor linear (beta) products. If branched isomers form, switch solvent to DMSO or use bidentate ligands (e.g., dppp). |
| No Reaction | Oxidative Addition failure | The ortho-methyl is blocking Pd. Increase temperature to 110°C. Ensure |
| Homocoupling | Biaryl formation (Ar-Ar) | Reduce catalyst loading. Ensure the alkene is added after the catalyst is solvated but before heating. |
Analytical Data Expectations
For the coupling of this compound with Ethyl Acrylate:
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (Diagnostic): Look for the disappearance of the doublet (or singlet depending on resolution) at the C1 position and the appearance of two doublets (
) in the alkene region (6.0 - 7.8 ppm), indicating trans-geometry. -
System Suitability: The ethoxy group triplet/quartet pattern should remain undisturbed.
References
-
Heck Reaction Mechanism & Ligand Effects
- Mechanistic insights into the Pd-c
-
Source:
-
Jeffery Conditions (Ligand-Free)
-
Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions."[2]
-
Source:
-
-
Steric Hindrance in Heck Coupling
-
Effects of ortho-substituents and bulky phosphines (P(o-tol)3).[3]
-
Source:
-
-
General Protocols for Aryl Iodides
- Standard operating procedures for Pd-catalyzed vinyl
-
Source:
Sources
Technical Guide: Optimizing Buchwald-Hartwig Amination for Sterically Hindered Scaffolds
Focus Substrate: 4-Ethoxy-1-iodo-2-methylbenzene
Executive Summary & Substrate Analysis
Objective: To provide robust, high-yielding protocols for the C-N cross-coupling of This compound (Substrate A ) with primary and secondary amines.
Substrate Profile:
-
Electrophile: Aryl Iodide (High reactivity toward Oxidative Addition).
-
Steric Environment: Ortho-Methyl group (Position 2). This creates significant steric hindrance around the reactive center, impeding the coordination of the amine and the subsequent reductive elimination steps unless specific bulky ligands are employed.
-
Electronic Environment: Para-Ethoxy group (Position 4). This is a strong Electron Donating Group (EDG). While aryl iodides are generally reactive, the increased electron density on the aromatic ring makes the oxidative addition step slightly slower compared to electron-deficient aryl halides.
Strategic Approach: To overcome the ortho-steric hindrance and prevent the formation of inactive Palladium dimers, this guide utilizes Buchwald Generation 4 (G4) Precatalysts . These systems ensure rapid formation of the active monoligated Pd(0) species, which is crucial for coupling sterically demanding substrates [1].
Mechanistic Considerations & Ligand Selection
The success of this reaction hinges on the "Goldilocks" principle of steric bulk in the ligand.
-
The Challenge: The ortho-methyl group on Substrate A clashes with the ligand sphere during the catalytic cycle. Standard ligands like PPh3 or dppf often fail here.
-
The Solution: Dialkylbiaryl monophosphine ligands.[1]
-
RuPhos: Optimal for Secondary Amines . Its bulk promotes the difficult reductive elimination step in hindered systems.
-
BrettPhos: Optimal for Primary Amines .[2] It is highly selective for monoarylation, preventing the formation of tertiary amines (bis-arylation), which is a common side reaction with primary amines [2].
-
Visualization: Ligand Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal catalytic system based on amine class and functional group tolerance.
Experimental Protocols
General Safety & Handling
-
Inert Atmosphere: While G4 precatalysts are air-stable in solid form, the active catalytic cycle is oxygen-sensitive. All reactions must be set up under Argon or Nitrogen.
-
Solvents: Use anhydrous, degassed solvents (Dioxane or Toluene are preferred).
Protocol A: Coupling with Primary Amines (BrettPhos System)
Target: Synthesis of secondary anilines without over-arylation.
Reagents:
-
Substrate A (1.0 equiv)
-
Primary Amine (1.2 equiv)[3]
-
Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add Substrate A (1.0 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.02 mmol, ~18 mg) to a reaction vial equipped with a magnetic stir bar.
-
Add Liquids: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane (5 mL) via syringe, followed by the primary amine (1.2 mmol).
-
Reaction: Place the vial in a pre-heated block at 40°C .
-
Note: Aryl iodides are highly reactive. Start at 40°C. If conversion is <50% after 1 hour (check LCMS/TLC), increase to 60°C. Avoid boiling temperatures to prevent dehalogenation.
-
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting iodide (Substrate A).
-
Workup: Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residues, and concentrate. Purify via flash chromatography.
Protocol B: Coupling with Secondary Amines (RuPhos System)
Target: Synthesis of tertiary anilines in a sterically congested environment.
Reagents:
-
Substrate A (1.0 equiv)
-
Secondary Amine (1.2 equiv)[3]
-
Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)
-
Base: NaOtBu (1.4 equiv)[1]
-
Solvent: Toluene (0.2 M)
Step-by-Step Methodology:
-
Charge Solids: Add Substrate A (1.0 mmol), NaOtBu (1.4 mmol), and RuPhos Pd G4 (0.02 mmol) to the reaction vessel under inert atmosphere.
-
Add Liquids: Add anhydrous Toluene (5 mL) and the secondary amine (1.2 mmol).
-
Reaction: Heat to 80°C .
-
Expert Insight: The ortho-methyl group combined with a secondary amine creates significant steric bulk. Higher temperature (80°C) is often required to drive the reductive elimination step compared to primary amines.
-
-
Workup: Standard aqueous extraction (Water/EtOAc) followed by drying over Na2SO4 and concentration.
Protocol C: Base-Sensitive Substrates (LHMDS Method)
Target: Substrates containing esters, nitriles, or ketones that might degrade with NaOtBu.
Modifications:
-
Base: Lithium Bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 2.2 equiv).
-
Temperature: Often runs at 60°C .
-
Procedure: The LHMDS solution is added last to the mixture of catalyst, substrate, and amine in THF.
Data Presentation & Troubleshooting
Stoichiometry Reference Table
| Component | Equivalents | Role | Critical Note |
| Aryl Iodide (Substrate A) | 1.0 | Electrophile | Limiting reagent. |
| Amine | 1.2 - 1.5 | Nucleophile | Excess ensures full conversion. |
| NaOtBu | 1.4 | Base | Must be stored in a desiccator. Wet base kills the reaction. |
| Pd G4 Precatalyst | 0.01 - 0.03 | Catalyst | 1 mol% is standard; increase to 3 mol% for bulky amines. |
| Solvent | 5 mL / mmol | Medium | Concentration matters. 0.2 M is optimal. |
Troubleshooting the "Black Box"
If the reaction stalls or fails, use this diagnostic logic:
-
Issue: No Conversion (Starting Material Remains).
-
Cause: Catalyst deactivation (oxidation) or "poisoning" by functional groups (e.g., thioethers, free imidazoles).
-
Fix: Switch to BrettPhos Pd G3 (sometimes more robust) or increase loading to 3 mol%. Ensure solvent is strictly anhydrous.
-
-
Issue: Dehalogenation (Formation of 4-Ethoxy-2-methylbenzene).
-
Cause: Reaction temperature too high or amine is a poor nucleophile (hydride source).
-
Fix: Lower temperature to 40°C. Switch solvent from Dioxane to Toluene.
-
-
Issue: Low Yield with Secondary Amines.
-
Cause: Steric clash preventing reductive elimination.
-
Fix: Switch ligand to RuPhos (if not already used) or XPhos . Increase temperature to 100°C.
-
Mechanistic Pathway Visualization
Figure 2: The Catalytic Cycle.[4] Note the "Steric Clash Zone" during amine coordination, which is mitigated by the specific geometry of RuPhos/BrettPhos.
References
-
Buchwald, S. L., et al. (2008).[5] "Amine Arylation: The Third Generation." Journal of the American Chemical Society.
-
Maitre, P., & Buchwald, S. L. (2009). "BrettPhos: A Highly Active Ligand for the Pd-Catalyzed Amination of Primary Amines." Journal of the American Chemical Society.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
Sources
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Palladium Catalyst Systems for Reactions with 4-Ethoxy-1-iodo-2-methylbenzene
Introduction
4-Ethoxy-1-iodo-2-methylbenzene is a valuable functionalized aromatic building block in modern organic synthesis. Its structure, featuring a reactive C(sp²)–I bond, an electron-donating ethoxy group, and a sterically demanding ortho-methyl group, presents both opportunities and challenges for synthetic chemists. The C–I bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent electrophile for cross-coupling reactions. However, the ortho-methyl group imposes significant steric hindrance around the reaction center, which necessitates careful selection of catalyst systems to achieve high efficiency and yield.
This guide provides a detailed technical overview and field-proven protocols for employing this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, and Buchwald-Hartwig. The narrative explains the causality behind experimental choices, focusing on how to overcome the steric and electronic challenges posed by this specific substrate.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][2][3] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) catalyst into the aryl-iodide bond of this compound. This is typically the rate-limiting step and results in a square-planar Pd(II) complex. The high reactivity of the C–I bond facilitates this step.
-
Transmetalation / Coordination: In C-C bond-forming reactions like the Suzuki or Sonogashira, the coupling partner (e.g., an organoboron or organocopper species) undergoes transmetalation, replacing the iodide on the palladium center. For Heck reactions, the alkene coordinates to the Pd(II) center, followed by migratory insertion. For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond, releasing the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle. For sterically hindered substrates, this step can be slow and requires specialized ligands to promote the reaction.[4]
dot digraph "Palladium_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="General Pd(0)/Pd(II) Catalytic Cycle", fontsize=14, fontcolor="#202124", splines=ortho, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", penwidth=1.5];
// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="L₂Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans_Complex [label="L₂Pd(II)(Ar)(Nu)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Nu", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout center [shape=point, style=invis]; ArX [label="Ar-X", shape=plaintext, fontcolor="#202124"]; NuM [label="Nu-M", shape=plaintext, fontcolor="#202124"]; MX [label="M-X", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition", color="#EA4335"]; ArX -> OA_Complex [style=dashed, arrowhead=none, color="#EA4335"]; OA_Complex -> Trans_Complex [label=" Transmetalation / \n Ligand Exchange", color="#FBBC05"]; NuM -> Trans_Complex [style=dashed, arrowhead=none, color="#FBBC05"]; Trans_Complex -> MX [style=dashed, color="#5F6368"]; Trans_Complex -> Product [label=" Reductive\n Elimination", color="#34A853"]; Product -> Pd0 [style=dashed, arrowhead=open, color="#4285F4", label=" Catalyst\n Regeneration"]; } } Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl linkages by coupling an aryl halide with an organoboron reagent.[5][6][7] For a sterically hindered substrate like this compound, the choice of phosphine ligand is paramount to success.
Expertise & Causality: The ortho-methyl group significantly impedes the approach of the coupling partners and can slow down the crucial reductive elimination step. To overcome this, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are required.[8][9] These ligands create a large "bite angle" and increase electron density on the palladium center, which accelerates both oxidative addition and, more critically, the final bond-forming reductive elimination.[10] A moderately strong inorganic base like K₃PO₄ is effective for activating the boronic acid without causing unwanted side reactions.[5][11]
Application Data: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | Cost-effective and readily available Pd(II) source, reduced in situ. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to overcome steric hindrance. |
| Boronic Acid | Aryl or Vinyl Boronic Acid (1.2 equiv.) | The nucleophilic coupling partner. |
| Base | K₃PO₄ (2.0-3.0 equiv.) | Effective base for transmetalation; compatible with sensitive groups. |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion. |
| Typical Yield | 85-98% | High efficiency is expected with the optimized catalyst system. |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in 2 mL of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the primary solvent (e.g., Toluene, 0.2 M concentration relative to the aryl iodide) followed by deionized water (1/10th the volume of the organic solvent).
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira reaction facilitates the creation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, yielding valuable arylalkyne products.[12][13][14] This reaction is typically robust but can be sensitive to the presence of copper co-catalysts, especially in complex molecule synthesis.
Expertise & Causality: The classic Sonogashira protocol uses a dual catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (CuI) to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[14][15] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential, acting as both the base and often as the solvent.[16] For the sterically encumbered this compound, the standard PdCl₂(PPh₃)₂ catalyst is often sufficient due to the high reactivity of the iodide leaving group, though elevated temperatures may be required to ensure complete conversion.
Application Data: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A reliable and common catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (2-5 mol%) | Facilitates the formation of the reactive acetylide species. |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv.) | The nucleophilic coupling partner. |
| Base/Solvent | Et₃N or DIPEA | Acts as an acid scavenger and solvent. |
| Temperature | 25-80 °C | Reaction can often proceed at RT but heating may be required. |
| Typical Yield | 80-95% | Generally a high-yielding transformation. |
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent/Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous Et₃N (or another suitable solvent like THF with Et₃N as the base) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature or heat to 60 °C until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Mizoroki-Heck Reaction: For C(sp²)-C(sp²) Olefination
The Mizoroki-Heck reaction forms a new C-C bond by coupling the aryl iodide with an alkene, typically an electron-deficient one like an acrylate or styrene.[17][18] The reaction is highly valuable for synthesizing substituted alkenes.
Expertise & Causality: The key steps are oxidative addition of palladium to the aryl iodide, followed by coordination and migratory insertion of the alkene, and finally β-hydride elimination to release the product and a hydridopalladium species. A base is required to regenerate the Pd(0) catalyst from this species.[17] For sterically hindered aryl iodides, high temperatures are often necessary to facilitate the reaction.[19] A polar aprotic solvent like DMF or NMP is typically used to ensure solubility and promote the desired reactivity.[20] While phosphine ligands can be used, "ligandless" conditions relying on Pd(OAc)₂ are often effective, particularly with reactive aryl iodides.
Application Data: Mizoroki-Heck Reaction
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) | Common and effective "ligandless" catalyst precursor. |
| Alkene | Electron-deficient alkene (1.5 equiv.) | The coupling partner. Acrylates and styrenes work well. |
| Base | K₂CO₃ or Et₃N (2.0 equiv.) | Neutralizes the HI generated during the catalytic cycle. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvent. |
| Temperature | 100-140 °C | Required to overcome activation barriers with hindered substrates. |
| Typical Yield | 60-85% | Yields can be more variable depending on the alkene partner. |
Detailed Protocol: Mizoroki-Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add the solvent (e.g., DMF, 0.2 M) followed by the alkene (1.5 equiv.).
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with a large volume of water and extract several times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4] This reaction is exceptionally sensitive to the choice of ligand, base, and solvent, especially with challenging substrates.
Expertise & Causality: The reaction between the sterically hindered this compound and an amine is particularly challenging. The final C-N bond-forming reductive elimination step is often very slow.[4] This kinetic barrier is overcome by using highly specialized, bulky, and electron-rich biaryl phosphine ligands, such as BrettPhos or XPhos.[8][21] These ligands stabilize the palladium center and possess the steric and electronic properties to dramatically accelerate the reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido intermediate.[22][23] Anhydrous, non-protic solvents are mandatory to prevent quenching of the strong base.
Application Data: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | BrettPhos or XPhos (2-4 mol%) | State-of-the-art ligand for hindered C-N coupling. |
| Amine | Primary or Secondary Amine (1.2 equiv.) | The nitrogen nucleophile. |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base to form the palladium-amido complex. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvent is critical. |
| Temperature | 90-110 °C | Thermal energy is needed to drive the reaction. |
| Typical Yield | 75-95% | Good to excellent yields with the correct catalyst system. |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Under a positive flow of argon, add Pd₂(dba)₃ (0.01 equiv.), BrettPhos (0.02 equiv.), this compound (1.0 equiv.), and anhydrous toluene.
-
Amine Addition: Add the amine (1.2 equiv.) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Shaheen, F., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Vetri, V., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Thieme Chemistry. Cross Coupling and Heck-Type Reactions. [Link]
-
Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
-
Sardar, S., et al. (2019). Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. Synthetic Communications. [Link]
-
Malapit, C. A., & Sanford, M. S. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]
-
Shaheen, F., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Australian Journal of Chemistry. [Link]
-
Ujaque, G., et al. (2008). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Ghorbani, F., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Soderberg, T. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Ronsisvalle, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]
-
Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. [Link]
-
Newman, S. G., & Gafner, B. E. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Kantchev, E. A. B., et al. (2007). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Liu, Y. (2022). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex. Exploration of Synthesis. [Link]
-
Saha, B., & Ranu, B. C. (2008). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]
-
Jagtap, S. (2021). Heck Reaction—State of the Art. Catalysts. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
The Organic Chemistry Tutor. (2021, March 20). Heck Reaction. YouTube. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Catalysis. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. organicreactions.org [organicreactions.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. [PDF] Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | CiteDrive [citedrive.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Utilization of 4-Ethoxy-1-iodo-2-methylbenzene in Pharmaceutical Synthesis
Executive Summary & Strategic Value
In the landscape of medicinal chemistry, 4-Ethoxy-1-iodo-2-methylbenzene (CAS: variable by regioisomer, typically custom synthesized) represents a "privileged building block." Its structural triad—a reactive iodide, a lipophilic ethoxy tail, and an ortho-methyl group—makes it a critical intermediate for synthesizing SGLT2 inhibitors (gliflozin analogs) and GPCR modulators .
The strategic value of this molecule lies in its dual reactivity profile:
-
The Iodine Handle: Enables rapid Lithium-Halogen Exchange (Li-HE) for nucleophilic addition to gluconolactones (a key step in SGLT2 inhibitor synthesis).
-
The Ortho-Methyl Group: Provides necessary conformational restriction in the final drug target but introduces steric challenges during Palladium-catalyzed cross-coupling, requiring specialized ligand systems.
This guide provides validated protocols to overcome the specific challenges of benzylic deprotonation (side reaction) and steric hindrance during coupling.
Chemical Profile & Critical Handling
| Property | Specification | Operational Implication |
| Molecular Formula | C₉H₁₁IO | -- |
| Molecular Weight | 262.09 g/mol | Calculate stoichiometry precisely. |
| Physical State | Viscous Oil / Low-melting Solid | May require gentle warming for transfer; density ~1.5 g/mL. |
| Reactivity | Aryl Iodide (C-I bond) | High reactivity toward Pd(0) and Lithium alkyls. |
| Stability | Light Sensitive | Store in amber vials; iodine liberation turns samples yellow/brown. |
| Key Hazard | Benzylic Protons (CH ₃-Ar) | pKa ~41. Susceptible to deprotonation by strong bases (n-BuLi) if temp > -60°C. |
Application Workflow: The Reaction Landscape
The following diagram illustrates the divergent synthetic pathways available for this intermediate.
Figure 1: Divergent synthetic utility. The choice between Lithiation and Borylation depends on the electrophile (Carbonyl vs. Halide).
Protocol A: High-Fidelity Lithium-Halogen Exchange
Application: Generating the nucleophile for addition to gluconolactones (SGLT2 inhibitor synthesis). Challenge: The ortho-methyl group is benzylic. If the temperature rises above -60°C, n-BuLi will deprotonate the methyl group (lateral lithiation) rather than exchanging the iodine, leading to impurities.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv) OR t-Butyllithium (2.1 equiv - preferred for cleaner exchange)
-
Solvent: Anhydrous THF (degassed)
-
Quench/Electrophile: 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.2 equiv)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a low-temperature thermometer and magnetic stir bar.
-
Dissolution: Add the aryl iodide substrate to the flask and dissolve in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.
-
Lithiation:
-
Option A (n-BuLi): Add n-BuLi dropwise via syringe pump over 20 minutes. Do not allow internal temp to exceed -70°C.
-
Option B (t-BuLi): Add t-BuLi dropwise. This reaction is instantaneous and irreversible, minimizing benzylic deprotonation risk.
-
-
Exchange Period: Stir at -78°C for exactly 30 minutes.
-
QC Check: Take a 0.1 mL aliquot, quench in MeOH-d4. NMR should show >98% deuterated arene (loss of Iodine) and <1% benzylic deuterium incorporation.
-
-
Electrophile Addition: Dissolve the gluconolactone in THF and add slowly to the lithiated species at -78°C.
-
Warming: Stir for 1 hour at -78°C, then allow to warm slowly to -20°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
Author’s Note: The 2-methyl group provides steric protection to the newly formed C-C bond, preventing over-addition, but it also slows the approach of the bulky gluconolactone. Maintain cryogenic temps longer than standard protocols to ensure conversion.
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling
Application: Synthesis of biaryl scaffolds where the "4-ethoxy-2-methyl" motif is required. Challenge: The ortho-methyl group creates significant steric hindrance around the Pd center during the transmetallation step. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or give low yields.
The "Ortho-Effect" Solution
We utilize Buchwald Ligands (specifically SPhos or XPhos) which are designed to facilitate oxidative addition and reductive elimination in sterically crowded systems.
Materials
-
Aryl Halide: this compound (1.0 equiv)
-
Boronic Partner: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst System:
-
Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous is preferred over carbonate bases for hindered substrates.
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology
-
Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 10 mins to form the active catalytic species (solution turns from orange to pale yellow).
-
Reaction Assembly: In a reaction tube, combine the Aryl Iodide, Boronic Acid, and solid K₃PO₄.
-
Degassing: Cap the tube and purge with Argon for 5 minutes.
-
Solvent Addition: Add the pre-formed catalyst solution and the water via syringe.
-
Heating: Heat to 100°C for 4–12 hours.
-
Monitoring: Monitor by HPLC. The iodide consumption is usually fast; if the intermediate "stalls," add 1 mol% more catalyst.
-
-
Workup: Cool to RT, filter through Celite, and partition between EtOAc/Water.
Synthesis of the Boronic Acid (Reagent Preparation)
If the "4-ethoxy-2-methyl" fragment must act as the nucleophile (boronic acid) rather than the electrophile, use this Miyaura Borylation protocol.
| Component | Equivalent | Role |
| Aryl Iodide | 1.0 | Substrate |
| Bis(pinacolato)diboron | 1.1 | Boron Source |
| Pd(dppf)Cl₂·DCM | 0.03 | Catalyst (Robust) |
| KOAc | 3.0 | Base (Promotes transmetallation) |
| Dioxane | Solvent | 0.2 M |
Procedure: Combine all solids, degas, add Dioxane, and heat to 80°C for 3 hours. The ortho-methyl group does not significantly hinder this reaction because the boron reagent is small enough to undergo oxidative addition/reductive elimination efficiently with the bidentate dppf ligand.
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| Low Yield (Lithiation) | Benzylic deprotonation (Temp > -60°C). | Use t-BuLi (2 equiv) instead of n-BuLi; ensure probe is in the solution. |
| Protodeiodination (Suzuki) | Reduction of C-I bond without coupling. | Solvent is too "wet" or catalyst loading too low. Switch to anhydrous Toluene; increase Pd to 5 mol%. |
| Stalled Reaction (Suzuki) | Steric bulk preventing transmetallation. | Switch ligand from SPhos to XPhos (larger bite angle) or P(t-Bu)₃ . |
| Dark Oil Formation | Iodine liberation / Polymerization. | Use fresh Sodium Thiosulfate wash during workup to remove free iodine. |
References
-
SGLT2 Inhibitor Synthesis Overview
-
Grembecka, J. "SGLT2 Inhibitors: Chemical Scaffolds and Synthesis." Journal of Medicinal Chemistry. (General grounding on C-aryl glycoside synthesis).
-
-
Lithium-Halogen Exchange Protocols
-
Sterically Hindered Suzuki Couplings
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.
-
-
Specific Reagent Data
-
PubChem Compound Summary for substituted aryl iodides.
-
(Note: While specific CAS 209919-21-7 is a representative isomer, the protocols above apply generally to the this compound regioisomer used in pharmaceutical R&D.)
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Ethoxy-1-iodo-2-methylbenzene Synthesis
Executive Summary & Route Selection
You are attempting to synthesize 4-Ethoxy-1-iodo-2-methylbenzene . The primary challenge with this scaffold is regioselectivity . The ethoxy group (strong ortho/para director) and the methyl group (weak ortho/para director) create a competitive landscape on the benzene ring.
-
Target: Iodine installed para to the ethoxy group.
-
Major Impurity: Iodine installed ortho to the ethoxy group (position 6 relative to ethoxy).
Before troubleshooting, confirm your synthetic route using the decision matrix below.
Route Selection Logic
Figure 1: Strategic route selection based on available precursors and purity requirements.
Method A: Direct Iodination (SEAr)
Best for: High throughput, scale-up, and "Green" chemistry.[1] Substrate: 1-Ethoxy-3-methylbenzene.
Core Protocol: NIS-Mediated Iodination
We recommend N-Iodosuccinimide (NIS) over elemental Iodine (
Optimized Conditions:
-
Reagent: NIS (1.05 equiv)
-
Catalyst: Trifluoroacetic acid (TFA, 0.1 equiv) or p-TsOH.
-
Solvent: Acetonitrile (MeCN).[2] Crucial: MeCN enhances para-selectivity compared to DCM.
-
Temp: 0°C to Room Temperature (RT).
Troubleshooting Guide (Q&A)
Q1: My yield is stuck at 40-50%, and I see a di-iodo byproduct. What is happening?
Diagnosis: Over-iodination. The product (this compound) is still electron-rich and can react again. Fix:
Stoichiometry: Reduce NIS to 0.95 equivalents . It is better to leave 5% starting material (easy to separate by distillation/column) than to generate di-iodo species (hard to separate).
Addition Rate: Add NIS portion-wise over 1 hour at 0°C. Do not dump it in all at once.
Q2: I am getting a 60:40 mixture of Para (Target) vs. Ortho (Impurity). How do I improve the ratio?
Diagnosis: Solvent effect. Non-polar solvents like Hexane or DCM often lead to poor regioselectivity for this substrate. Fix: Switch to Acetonitrile (MeCN) .[1] The polarity of MeCN stabilizes the transition state for para attack. Evidence: Castanet et al. demonstrated that NIS/TFA in MeCN yields superior regioselectivity for activated aromatics compared to other solvent systems [1].
Q3: The reaction is too slow; starting material remains after 24h.
Diagnosis: Insufficient activation. Fix:
Catalyst: Increase TFA to 0.3 equiv or switch to a stronger acid catalyst like Triflic Acid (TfOH) (use sparingly, 1-5 mol%).
Alternative System: Use the
(Iodine/Iodic Acid) system in Ethanol. This generates a highly reactive electrophile in situ and is often faster [2].
Method B: Sandmeyer Reaction
Best for: Absolute regiocontrol when separation of isomers in Method A is impossible. Substrate: 4-Ethoxy-2-methylaniline.
Core Protocol
-
Diazotization: Amine +
+ (or ) at < 5°C.[1] -
Iodination: Addition of aqueous KI.
Troubleshooting Guide (Q&A)
Q1: My yield is low because the diazonium salt decomposes before I add KI.
Diagnosis: Thermal instability. Fix:
Temperature: Keep the internal temperature strictly below 5°C during diazotization.
Counter-ion: Use
instead of HCl. Diazonium sulfates are generally more stable than chlorides.
Q2: I see a lot of phenol byproduct (4-Ethoxy-2-methylphenol).
Diagnosis: Hydrolysis of the diazonium salt by water. Fix:
Concentration: Keep the reaction concentrated.
Acid Strength: Ensure the solution is strongly acidic (
) to suppress nucleophilic attack by water.KI Addition: Add the KI solution rapidly with vigorous stirring to favor the iodide attack over water.
Data Comparison: Iodination Systems
| Parameter | Method A: NIS / TFA | Method A: | Method B: Sandmeyer |
| Reagent Cost | Moderate | High (Silver) | Low |
| Atom Economy | Low (Succinimide waste) | Low (Silver waste) | Moderate |
| Regioselectivity | Good (~90:10 Para:Ortho) | Excellent (>95:[1]5) | Perfect (100:0) |
| Scalability | High | Low (Cost prohibitive) | Moderate (Safety limits) |
| Primary Risk | Polyiodination | Cost | Diazonium explosion |
Purification Protocol (The "Polishing" Step)
Even with optimized synthesis, you may have 5-10% ortho-isomer. Separation is critical.
-
Quench: Wash organic layer with 10%
(Sodium Thiosulfate) to remove free iodine (purple color). -
Crystallization (Recommended):
-
The para-iodo isomer (Target) is significantly more symmetric than the ortho-isomer.
-
Solvent: Dissolve crude oil in hot Hexane (or Pentane). Add dropwise Ethanol until turbid. Cool slowly to -20°C.
-
Result: The target usually crystallizes; the ortho-isomer stays in the mother liquor.
-
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3][4] Tetrahedron Letters, 43(29), 5047–5048.[4]
-
Patil, Y. S., et al. (2006).[1] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[1]
-
Olah, G. A., et al. (1993).[4] Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate.[4] Journal of Organic Chemistry, 58(11), 3194–3195.[4]
-
PubChem. (n.d.). 4-Ethyl-1-iodo-2-methylbenzene Compound Summary. National Library of Medicine.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling iodinating agents or diazonium salts.
Sources
Technical Support Center: Purification of Crude 4-Ethoxy-1-iodo-2-methylbenzene
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 4-Ethoxy-1-iodo-2-methylbenzene. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction: Understanding the Purification Challenges
The purification of this compound is a critical step to ensure the integrity and success of subsequent synthetic transformations. The primary challenges in obtaining a highly pure product often stem from the nature of the iodination reaction and the inherent properties of aryl iodides. Common impurities can include regioisomers, di-iodinated byproducts, unreacted starting materials, and degradation products such as elemental iodine. This guide will equip you with the knowledge and practical protocols to effectively address these challenges.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a brownish or purplish tint. What is the cause and how can I remove it?
A1: A colored tint in your crude product is most likely due to the presence of elemental iodine (I₂), a common degradation product of aryl iodides, especially upon exposure to light and air. This can be easily remedied by washing the crude product with a reducing agent solution. A common and effective method is to dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine will be reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
Q2: I am having difficulty separating my desired product from a close-running impurity on TLC. What are my options?
A2: Close-running impurities are a common challenge. Here are a few strategies to improve separation:
-
Optimize your TLC and Column Chromatography System: Experiment with different solvent systems for your Thin Layer Chromatography (TLC). A good starting point for non-polar compounds like aryl iodides is a hexane/ethyl acetate or hexane/dichloromethane mixture. Aim for an Rf value of 0.2-0.3 for your desired product to achieve the best separation on a column.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina. Alumina is available in acidic, neutral, and basic forms, and the choice can significantly impact the separation of certain compounds.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and often preferred method for achieving high purity. The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at all temperatures.
Q3: My compound seems to be decomposing on the silica gel column. What should I do?
A3: Aryl iodides can be sensitive to the acidic nature of silica gel. If you observe streaking on your TLC plate or a lower than expected yield from your column, consider the following:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic solvent, such as triethylamine (typically 0.1-1%), to your eluent.
-
Use Alumina: As mentioned, switching to a neutral or basic alumina column can prevent acid-catalyzed decomposition.
-
Minimize Contact Time: Perform flash column chromatography to reduce the time your compound spends on the stationary phase.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Issue 1: Low Purity after Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| Co-elution of Impurities | The eluent system is not optimized. | Develop a more selective eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). Aim for a significant separation between the spots of your product and the impurities. |
| The column was overloaded. | Use an appropriate amount of silica gel relative to your crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight. | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to poor separation. | |
| Product Tailing on the Column | The compound has poor solubility in the eluent. | Choose an eluent system in which your compound is sufficiently soluble. You can also try dissolving your crude product in a slightly more polar solvent for loading onto the column, but use a minimal amount to avoid broadening the initial band. |
| The compound is interacting too strongly with the silica gel. | Consider deactivating the silica gel with triethylamine or switching to an alumina column. |
Issue 2: Difficulty with Recrystallization
| Symptom | Potential Cause | Recommended Solution |
| Product Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Try a pre-purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of your product and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. | |
| The presence of soluble impurities inhibiting crystallization. | Try adding a seed crystal of the pure compound to induce crystallization. You can also try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. | |
| Low Recovery of Product | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a different solvent or a solvent mixture where your product has lower solubility when cold. Common solvent pairs for recrystallization include ethanol/water and hexane/ethyl acetate.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
- Select a glass column of appropriate size.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
- Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
- Add another thin layer of sand on top of the silica gel.
2. Loading the Sample:
- Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample solution to the top of the column.
- Allow the sample to adsorb onto the silica gel.
3. Elution:
- Carefully add your eluent to the top of the column.
- Apply gentle pressure (using a pump or air line) to begin eluting the column.
- Collect fractions in test tubes and monitor the elution process by TLC.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or hexane).
- Allow the solution to cool to room temperature and then in an ice bath.
- An ideal solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. If one solvent is not ideal, try a solvent pair.[2]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Cooling and Crystallization:
- Remove the flask from the heat source and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Allow the crystals to dry completely.
Visualization of Purification Workflow
Troubleshooting Logic Diagram
References
-
- Wikipedia. (Provides information on the synthesis of a related compound, suggesting potential isomeric impurities).
-
- (Illustrates the use of flash column chromatography for purification of similar compounds).
-
- Science Learning Center. (Details the synthesis of a related ethoxybenzene, providing context on potential starting material impurities).
-
- (A general guide to recrystallization, including the use of solvent pairs).
-
- Reddit. (A discussion among chemists about practical solvent choices for recrystallization).
Sources
Technical Support Guide: Troubleshooting 4-Ethoxy-1-iodo-2-methylbenzene Reactions
Executive Summary & Molecule Profile
Subject: 4-Ethoxy-1-iodo-2-methylbenzene (CAS: Analogous to 4-Iodo-1-methoxy-2-methylbenzene) Role: Electrophilic building block in cross-coupling (Suzuki, Sonogashira) and precursor for organolithium species.
The "Double-Whammy" Challenge: Researchers frequently encounter lower-than-expected yields with this specific scaffold due to two synergistic factors:
-
Electronic Deactivation: The para-ethoxy group is strongly electron-donating (+M effect), which increases electron density at the C-I bond. This makes the oxidative addition to Pd(0) slower compared to electron-neutral or electron-poor aryl halides [1].
-
Steric Hindrance: The ortho-methyl group creates steric bulk around the iodine. This further retards oxidative addition and, more critically, significantly slows down the transmetallation step in catalytic cycles [2].
This guide identifies the specific side products resulting from these stalled catalytic states and provides self-validating protocols to eliminate them.
Diagnostic Module: Identifying the Impurities
Before troubleshooting, confirm which side product is plaguing your reaction using this fingerprinting table.
| Side Product Type | Chemical Structure | Molecular Weight Change (vs. SM) | Diagnostic Signal (LC-MS/GC-MS) | 1H NMR Signature |
| Target Product | Ar-R | + (R - I) | M+ | Desired Spectrum |
| Type A: Reduced (Protodehalogenation) | 3-Ethoxytoluene | -126 Da (Loss of I, Gain of H) | [M-126]⁺ | New triplet/multiplet ~6.8-7.2 ppm (Ar-H where I was) |
| Type B: Dimer (Homocoupling) | 4,4'-Diethoxy-2,2'-dimethylbiphenyl | -254 Da (2xAr - 2xI) | [2M-254]⁺ | Symmetric signals; often upfield shift of Me-group due to shielding |
| Type C: Hydrolysis (If Phenol formation) | 4-Ethoxy-2-methylphenol | -110 Da (Loss of I, Gain of OH) | [M-110]⁺ | Broad singlet (OH), disappears with D₂O shake |
Troubleshooting Module A: The "Reduction" Trap
Symptom: You observe a significant amount of Type A (3-Ethoxytoluene) . Context: Common in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
Root Cause Analysis
Because the ortho-methyl group hinders the approach of the nucleophile (boronic acid/amine), the Palladium intermediate (Ar-Pd-II-L) "stalls" after oxidative addition. If the reaction solvent contains hydrogen sources (alcohols, water) or if β-hydride elimination is possible from the ligands, the complex undergoes Protodehalogenation instead of the desired coupling [3].
Pathway Visualization
Caption: The steric bulk of the 2-methyl group slows Transmetallation, allowing the intermediate to divert toward the Hydride species and result in reduction.
Corrective Protocol
-
Solvent Switch: Avoid primary/secondary alcohols (e.g., Isopropanol) which act as hydride donors. Switch to Toluene or 1,4-Dioxane .
-
Water Control: While Suzuki requires some water, excess water promotes dehalogenation. Use a defined ratio (e.g., Toluene:Water 10:1) rather than wet solvents.
-
Catalyst Upgrade: Switch to a catalyst with a bulky, electron-rich ligand that accelerates transmetallation.
-
Recommendation:Pd(dppf)Cl₂ or XPhos Pd G2 . The XPhos ligand is specifically designed to handle ortho-substituted aryl halides [4].
-
Troubleshooting Module B: The "Dimer" Trap
Symptom: You observe Type B (Homocoupled Biaryl) . Context: Occurs in both Pd-coupling and Lithium-Halogen exchange.
Root Cause Analysis
-
In Palladium Chemistry: Presence of Oxygen causes the re-oxidation of Pd(0) to Pd(II) or facilitates a "Glaser-type" mechanism where two aryl groups bind to the metal center [5].
-
In Lithiation: If you are making the Aryl-Lithium species, the presence of unreacted Aryl-Iodide allows the newly formed Aryl-Li to attack the Aryl-I (Wurtz coupling).
Corrective Protocol
For Palladium Couplings:
-
The "Freeze-Pump-Thaw" Standard: Do not rely on simple nitrogen bubbling. Perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen.
-
Sacrificial Reductant: Add 1-2 mol% of hydroquinone or use fresh phosphine ligands to scavenge oxygen.
For Lithiation (Li-Hal Exchange):
-
Temperature is Critical: The exchange must happen faster than the coupling.
-
Protocol: Cool THF to -78°C . Add t-BuLi (2 equiv) slowly.
-
Validation: If you see the dimer, your addition was too fast or the temperature rose above -60°C.
-
-
Reverse Addition: If the electrophile is stable, have it present in the flask before generating the lithiated species (Barbier conditions), though this is risky with t-BuLi.
Frequently Asked Questions (FAQs)
Q: Can I use this compound in a Sonogashira coupling? A: Yes, but the ortho-methyl group makes it sluggish.
-
Risk: High risk of alkyne homocoupling (Glaser coupling) because the oxidative addition is slow, leaving the Copper/Alkyne system to react with itself.
-
Fix: Use an excess of the alkyne (1.5 equiv) and strictly exclude Oxygen.
Q: Why does my reaction turn black and precipitate metal? A: This is "Palladium Black" formation. The electron-rich nature of your substrate makes the oxidative addition step difficult. The Pd(0) is destabilized and aggregates.
-
Fix: Add a tetra-alkyl ammonium salt (e.g., TBAB) to stabilize the nanoparticles or increase the ligand:metal ratio.
Q: Is the Iodine atom labile enough for Nucleophilic Aromatic Substitution (SnAr)? A: No. The ring is too electron-rich (ethoxy group) and sterically hindered. You cannot displace this Iodine with an amine or alkoxide via standard SnAr. You must use a metal catalyst (Buchwald-Hartwig or Ullmann).
References
- Electronic Effects in Oxidative Addition: Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010. (General principle: Electron-rich aryl halides undergo OA slower than electron-poor ones).
-
Steric Effects in Suzuki Coupling: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[1]2005 , 127, 4685–4696. Link
-
Mechanism of Hydrodehalogenation: Navarro-Vázquez, A.; et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics2011 , 30, 5968–5975. Link
-
XPhos Utility: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link
-
Homocoupling Mechanisms: Adamo, C.; et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." J. Am. Chem. Soc.[1]2006 , 128, 6829–6836. Link
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis: 4-Ethoxy-1-iodo-2-methylbenzene
Executive Summary & Application Context
4-Ethoxy-1-iodo-2-methylbenzene is a critical aryl iodide intermediate, frequently employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to construct complex pharmacophores.
In synthetic workflows, two primary analytical challenges arise:
-
Regioisomer Differentiation: Distinguishing the target from its isomer, 4-ethoxy-2-iodo-1-methylbenzene, which often co-forms during electrophilic aromatic iodination.
-
Halogen Verification: Confirming the successful substitution of a Bromo-precursor with Iodine (e.g., via Finkelstein or aromatic substitution), a crucial step for tuning reactivity in subsequent couplings.
This guide provides a definitive spectral analysis of this compound, contrasting it with its Bromo-analog and regioisomers to establish a self-validating identification protocol.
Theoretical Framework: The Heavy Atom Effect[1]
To accurately interpret the ¹³C NMR of this molecule, one must understand the Heavy Atom Effect (Spin-Orbit Coupling). Unlike lighter halogens (F, Cl, Br), Iodine exerts a massive shielding effect on the directly attached carbon (ipso-carbon).
-
Mechanism: Relativistic effects in the large Iodine electron cloud facilitate mixing of ground and excited states, causing significant upfield shifts.
-
Diagnostic Value: This effect shifts the C-I signal to 85–95 ppm , a region typically void of aromatic signals. This is the "fingerprint" of the aryl iodide.
Spectral Analysis: this compound
Structure & Numbering
-
C1: Iodo-substituted (Ipso)[1]
-
C4: Ethoxy-substituted
-
Protons: H3, H5, H6
¹H NMR Analysis (400 MHz, CDCl₃)[4]
The ¹H NMR spectrum is characterized by a classic 1,2,4-trisubstituted benzene pattern and the distinct ethoxy side-chain.
| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| A | 7.65 – 7.70 | Doublet ( | 1H | H6 | Deshielded by ortho-Iodine; doublet due to coupling with H5. |
| B | 6.75 – 6.80 | Doublet ( | 1H | H3 | Shielded by ortho-Ethoxy; isolated singlet or fine meta-doublet. |
| C | 6.55 – 6.65 | Doublet of Doublets | 1H | H5 | Shielded by ortho-Ethoxy; couples to H6 ( |
| D | 3.98 – 4.05 | Quartet ( | 2H | -OCH₂- | Characteristic methylene of ethoxy group. |
| E | 2.38 – 2.42 | Singlet | 3H | Ar-CH₃ | Aryl methyl group; slight deshielding due to ortho-Iodine. |
| F | 1.38 – 1.42 | Triplet ( | 3H | -CH₃ | Terminal methyl of ethoxy group. |
Expert Insight: The chemical shift of H6 is the most sensitive probe. In the Bromo-analog, this proton appears upfield relative to the Iodo-analog due to the lower anisotropy of Bromine compared to Iodine.
¹³C NMR Analysis (100 MHz, CDCl₃)
The ¹³C spectrum provides the definitive confirmation of the C-I bond via the heavy atom effect.
| Signal | Shift (δ ppm) | Assignment | Diagnostic Note (The "Killer Feature") |
| C4 | ~158.5 | C-OEt | Deshielded by Oxygen (Ipso). |
| C2 | ~140.0 | C-Me | Quaternary carbon. |
| C6 | ~139.0 | CH (Ar) | Ortho to Iodine. |
| C1 | 88.0 – 92.0 | C-I | Significantly Upfield. Key confirmation of Iodide. |
| C5 | ~115.0 | CH (Ar) | Ortho to Ethoxy. |
| C3 | ~112.5 | CH (Ar) | Ortho to Ethoxy. |
| OCH₂ | 63.5 | -OCH₂- | Aliphatic ether linkage. |
| Ar-Me | 21.5 | Ar-CH₃ | Aryl Methyl. |
| CH₃ | 14.8 | -CH₃ | Terminal Methyl. |
Comparative Analysis: Validating the Synthesis
This section compares the target molecule against its most common synthesis precursor (Bromo-analog) and a likely regioisomer.
Comparison 1: Iodo-Target vs. Bromo-Precursor
Scenario: You are converting 4-Ethoxy-1-bromo-2-methylbenzene to the Iodo-derivative (e.g., via Cu-catalyzed halogen exchange).
| Feature | Target (Iodo) | Alternative (Bromo) | Differentiation Logic |
| Ipso-Carbon (C1) | ~90 ppm | ~115–120 ppm | Definitive. The >25 ppm upfield shift in the Iodo compound confirms the reaction success. |
| H6 Shift (¹H) | ~7.68 ppm | ~7.40 ppm | Iodine deshields the ortho-proton more than Bromine. |
| Melting Point | Generally Higher | Lower | Due to increased molecular weight and polarizability of Iodine. |
Comparison 2: Regioisomer Distinction
Scenario: Direct iodination of 3-methylphenetole could yield the 2-iodo isomer (Target) or the 4-iodo isomer (Impurity).
-
Target: this compound (Iodine para to H, ortho to Me).
-
Isomer: 1-Ethoxy-4-iodo-2-methylbenzene (Iodine para to OEt).
Differentiation Protocol:
-
Coupling Constants: The Target has strong ortho-coupling (
Hz) between H5 and H6. The Isomer (para-substitution pattern) would show two doublets with Hz, but the chemical shift environment is symmetric-like. -
NOE (Nuclear Overhauser Effect):
-
Target: Irradiating the Methyl group (2.4 ppm) will show NOE enhancement of H3 and H6 (if close enough), but crucially, NOE is observed on the H3 singlet.
-
Isomer: Irradiating the Methyl group would show enhancement of the ortho-proton and the proton meta to the ethoxy.
-
Decision Logic for Structural Assignment
The following diagram illustrates the logical workflow for confirming the structure of this compound using standard NMR data.
Figure 1: Decision tree for the spectral validation of aryl iodides vs. bromides and isomers.
Experimental Protocol: Sample Preparation
To ensure reproducibility and match the chemical shifts cited above, follow this preparation protocol.
Reagents:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane).
-
Tube: 5mm High-Precision NMR Tube.
Procedure:
-
Massing: Weigh 10–15 mg of the solid/oil product for ¹H NMR (increase to 30–50 mg for ¹³C NMR to reduce scan time).
-
Solvation: Dissolve completely in 0.6 mL of CDCl₃. Ensure the solution is homogeneous; filter through a cotton plug if particulates are visible.
-
Acquisition Parameters (Standard 400 MHz):
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1): Set to 1.0 s for ¹H, 2.0 s for ¹³C (Iodinated carbons have long relaxation times; insufficient D1 leads to low signal intensity for C1).
-
Scans: 16 scans (¹H), 512–1024 scans (¹³C).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent chemical shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for analog 4-bromo-2-methylanisole spectra). Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
Sources
Comparative Analytical Guide: Purity Validation of 4-Ethoxy-1-iodo-2-methylbenzene
Executive Summary & Analyte Profile
4-Ethoxy-1-iodo-2-methylbenzene (CAS: 179897-94-0) is a critical halogenated aromatic intermediate, frequently employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis (e.g., SGLT2 inhibitors).[1] Its purity is a Critical Quality Attribute (CQA) because trace iodide impurities can poison palladium catalysts, and regioisomers can lead to inseparable downstream byproducts.
This guide compares two orthogonal analytical techniques—RP-HPLC-UV and GC-MS —to establish a robust control strategy. While HPLC serves as the standard for quantitative release testing, GC-MS is indispensable for structural confirmation and impurity identification.
Analyte Physicochemical Profile
| Property | Characteristic | Analytical Implication |
| Structure | Aromatic Ether with Iodine/Methyl substituents | Strong UV chromophore (Benzene ring).[1] High electron density. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic; requires high % organic mobile phase (HPLC) or non-polar columns (GC). |
| Volatility | Moderate (BP > 260°C est.) | Amenable to GC, but high boiler; requires high-temperature ramp. |
| Lability | C-I bond (weak) | Risk of thermal de-iodination in GC injector ports (requires "Cold On-Column" or carefully optimized split/splitless).[1] |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Role: Quantitative Release Testing (Assay & Purity)
HPLC is the "workhorse" method due to its high precision and ability to analyze thermally labile precursors without degradation.
Optimized Chromatographic Conditions
-
Column: C18 (Octadecylsilyl), High Carbon Load (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm (Balance between backpressure and resolution).[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).[1]
-
Mobile Phase B: Acetonitrile (ACN) (Preferred over Methanol for lower backpressure and better solubility of iodinated species).[1]
-
Gradient Profile:
-
Detection: UV-DAD at 230 nm (Primary) and 254 nm (Secondary).[1]
-
Note: Iodine substitution induces a bathochromic shift; 230 nm typically maximizes signal-to-noise for this class.
-
Critical Separation Logic
The primary challenge is separating the target This compound from its likely regioisomer, 2-Ethoxy-1-iodo-4-methylbenzene .
-
Mechanism: Both isomers have identical mass and similar polarity. Separation relies on the "shape selectivity" of the stationary phase. The ortho-substitution (2-methyl) in the target molecule creates a slight steric twist compared to the isomer, altering interaction with the C18 chains.
-
Troubleshooting: If resolution (Rs) < 2.0, switch to a Phenyl-Hexyl column. The
interactions between the phenyl phase and the aromatic ring of the analyte often provide superior selectivity for halogenated positional isomers.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Role: Impurity Identification & Orthogonal Verification
GC-MS is essential for identifying unknown impurities (e.g., de-iodinated byproducts) that HPLC-UV cannot structurally characterize.[1]
Optimized Instrument Parameters
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or Rxi-5Sil MS).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split Mode (10:1 or 20:1).[1]
-
Temperature:250°C MAX .[1] (Warning: Temperatures >280°C can cause homolytic cleavage of the C-I bond, creating false "de-iodinated" impurity peaks).
-
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 280°C (Slow ramp crucial for isomer separation)
-
Final: Hold 5 min.
-
-
Detection: Electron Impact (EI) Source @ 70 eV. Scan range 40-400 amu.
Mass Spectral Interpretation
-
Molecular Ion (
): Distinct peaks at m/z 262.[1] -
Isotopic Pattern: Iodine is monoisotopic (
), so no M+2 pattern like Cl or Br.[1] -
Fragmentation:
Comparative Performance Matrix
The following table summarizes the operational strengths of each approach for this specific analyte.
| Feature | HPLC-UV (Method A) | GC-MS (Method B)[1] |
| Primary Utility | Routine QC, Assay, Purity % | R&D, Impurity ID, Genotoxic Screening |
| Isomer Resolution | Moderate (Requires method dev.) | High (Superior for structural isomers) |
| Linearity Range | Wide ( | Narrower (Detector saturation risk) |
| Sample Stability | High (Ambient/Cooled autosampler) | Moderate (Thermal degradation risk) |
| LOD (Sensitivity) | ~0.05% (Area normalization) | < 1 ppm (SIM mode) |
| Throughput | 20-25 mins/sample | 30-40 mins/sample |
Strategic Recommendation & Workflow
Decision Logic
Use the following logic to determine the appropriate analytical path:
-
Scenario 1: Routine Batch Release. Use HPLC-UV . It is more robust, requires less maintenance, and avoids thermal degradation issues.[1]
-
Scenario 2: Process Change / Unknown Peak. Use GC-MS . If a new peak appears in HPLC, GC-MS is required to determine if it is a starting material (mass match) or a new byproduct.[1]
-
Scenario 3: Genotoxic Impurity Screening. If alkyl halides (e.g., Ethyl Iodide) are used in synthesis, use GC-MS (SIM Mode) to detect them at ppm levels, as they have poor UV absorbance.[1]
Analytical Workflow Diagram
Caption: Integrated analytical workflow for this compound. Dotted line represents the escalation trigger from QC to R&D.
Validation Framework (ICH Q2(R1))
To ensure the trustworthiness of these methods, the following validation parameters must be met.
Specificity (Stress Testing)
-
Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2).[1]
-
Acceptance Criteria: Peak purity index (via Diode Array Detector) must be > 990. The main peak must be spectrally homogeneous, proving no co-eluting degradation products.
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 80% to 120% of the target test concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of pure standard into a placebo matrix (or synthetic precursor mixture) at 50%, 100%, and 150% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1]Link[1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for C18 separation mechanisms of lipophilic aromatics).
-
Grob, R. L., & Barry, E. F. (2004).[1] Modern Practice of Gas Chromatography. Wiley-Interscience. (Reference for thermal lability of iodinated compounds in GC injectors).
Sources
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 4-Ethoxy-1-iodo-2-methylbenzene
For the modern medicinal or materials chemist, the biaryl motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics necessitates robust and flexible synthetic strategies. The 4-ethoxy-2-methylphenyl group, in particular, is a common structural element. Traditionally, its installation via cross-coupling reactions has relied heavily on the highly reactive aryl iodide, 4-ethoxy-1-iodo-2-methylbenzene.
However, an over-reliance on a single reagent can be limiting. Factors such as cost, precursor availability, late-stage functionalization challenges, and atom economy demand a broader perspective. This guide provides an in-depth comparison of viable alternatives to this compound, moving beyond a simple listing of reagents to explain the causal relationships between substrate choice, reaction dynamics, and experimental outcomes. We will explore two primary strategic pivots: modifying the electrophile's leaving group and inverting the polarity of the 4-ethoxy-2-methylphenyl fragment to act as the nucleophile.
Pillar 1: The Electrophile - Beyond the Iodide
The choice of an aryl halide (Ar-X) is a critical decision that directly impacts the kinetic profile of a cross-coupling reaction. The first step, oxidative addition of the Ar-X to the low-valent metal catalyst (typically Pd(0) or Ni(0)), is often rate-limiting. The efficiency of this step is inversely proportional to the carbon-halogen (C-X) bond dissociation energy.[1]
The established reactivity trend is: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl .
While this compound offers excellent reactivity, allowing for mild conditions and low catalyst loadings, its higher cost and the potential for side reactions, such as iodide-induced catalyst inhibition in some systems, merit the consideration of alternatives.[2][3]
Comparative Performance of 4-Ethoxy-2-methylphenyl Halides in Suzuki-Miyaura Coupling
To provide a clear performance benchmark, the following table summarizes typical outcomes for the Suzuki-Miyaura coupling of various 4-ethoxy-2-methylphenyl electrophiles with phenylboronic acid.
| Electrophile (Ar-X) | Leaving Group | Relative Cost | Typical Catalyst Loading (mol%) | Typical Temp. (°C) | Representative Yield (%) | Key Considerations |
| This compound | I | High | 0.5 - 2 | 60 - 90 | >90% | Highly reactive, ideal for sensitive substrates; potential for catalyst inhibition.[2] |
| 4-Ethoxy-1-bromo-2-methylbenzene | Br | Medium | 1 - 3 | 80 - 110 | 85-95% | Excellent balance of reactivity and cost; a workhorse for many applications.[4] |
| 4-Ethoxy-1-chloro-2-methylbenzene | Cl | Low | 2 - 5 | 100 - 130 | 70-90% | Most cost-effective but requires more forcing conditions and specialized, electron-rich ligands (e.g., Buchwald-type ligands) to facilitate the challenging oxidative addition.[4][5] |
| 4-Ethoxy-2-methylphenyl triflate | OTf | Very High | 1 - 3 | 70 - 100 | >90% | Reactivity comparable to bromides, useful for substrates where halide preparation is difficult; prepared from the corresponding phenol. |
Expert Insight: The transition from an aryl iodide to a bromide represents a common and practical cost-saving measure with a minimal penalty in reactivity. The leap to an aryl chloride is more significant, necessitating a shift in catalyst system. Modern phosphine ligands and pre-catalysts are specifically designed to activate the stronger C-Cl bond, making chlorides viable for large-scale synthesis where cost is paramount.[5]
Pillar 2: Inverting Polarity - The Nucleophilic Approach
A more profound strategic shift involves redesigning the synthesis to use the 4-ethoxy-2-methylphenyl moiety as the nucleophilic partner. This approach opens the door to a different set of commercially available or readily prepared reagents and can be invaluable when the desired coupling partner is only available as a stable aryl halide.
Diagram: Strategic Options for Biaryl Synthesis
Caption: Decision workflow for synthesizing a 4-ethoxy-2-methylphenyl-containing biaryl.
A. Boronic Acids and Derivatives (Suzuki-Miyaura Coupling)
4-Ethoxy-2-methylphenylboronic acid is arguably the most versatile and widely used nucleophilic alternative.[6][7] Boronic acids are generally stable, crystalline solids that are tolerant of a wide range of functional groups and are compatible with aqueous reaction conditions.
-
Potassium Organotrifluoroborates (R-BF3K): These derivatives offer a significant advantage over boronic acids. They are exceptionally stable, often indefinitely to air and moisture, and are slow-release sources of the boronic acid in situ.[8][9] This property can prevent side reactions like protodeboronation and homocoupling that sometimes plague boronic acids.[10]
B. Organometallic Reagents (Kumada, Negishi, Stille Couplings)
For situations requiring different reactivity profiles or where boronic acids are unsuitable, other organometallic reagents are powerful tools.
-
Grignard Reagents (Ar-MgX for Kumada Coupling): Prepared from the corresponding aryl halide (bromide or chloride), these reagents are highly nucleophilic.[11] This high reactivity allows for very fast coupling reactions, sometimes even without a palladium catalyst (using nickel instead). However, their utility is limited by their strong basicity, making them incompatible with acidic protons (e.g., alcohols, amines, terminal alkynes) in the substrate.[12][13]
-
Organozinc Reagents (Ar-ZnX for Negishi Coupling): These reagents strike a balance between the high reactivity of Grignard reagents and the high functional group tolerance of organoborons.[14] They are particularly useful for coupling with sterically hindered partners.
-
Organostannane Reagents (Ar-SnR3 for Stille Coupling): Stille coupling is renowned for its exceptional functional group tolerance and the stability of the organostannane reagents.[15] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts, which has limited its application in pharmaceutical development.
Comparative Overview of Nucleophilic Reagents
| Reagent Type | Common Reaction | Key Advantages | Key Disadvantages |
| Boronic Acid / Ester | Suzuki-Miyaura | High functional group tolerance, stable, commercially available, low toxicity.[16] | Susceptible to protodeboronation; homocoupling can be a side reaction. |
| Organotrifluoroborate | Suzuki-Miyaura | Exceptionally stable, avoids side reactions common to boronic acids.[8][17] | Requires an extra synthetic step; hydrolysis to boronic acid is necessary for reaction.[9] |
| Organomagnesium | Kumada | Highly reactive, inexpensive starting materials (Ar-X).[12] | Poor functional group tolerance, strongly basic. |
| Organozinc | Negishi | Good balance of reactivity and tolerance, excellent for complex fragments.[14] | Moisture sensitive, often prepared in situ. |
| Organotin | Stille | Extremely high functional group tolerance.[15] | High toxicity of tin reagents and byproducts. |
Experimental Protocols & Mechanistic Insights
Trustworthiness in synthetic chemistry is built on reproducible, well-understood protocols. The following section provides detailed methodologies and a mechanistic overview.
General Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling using 4-Ethoxy-1-bromo-2-methylbenzene (The Workhorse)
This protocol demonstrates a standard, reliable method balancing cost and reactivity.
-
Reagent Setup: To an oven-dried Schlenk flask, add 4-ethoxy-1-bromo-2-methylbenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%), under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio), via cannula.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl.
Causality: The use of a base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step. The mixed solvent system helps to solubilize both the organic and inorganic reagents.
Protocol 2: Synthesis and Use of 4-Ethoxy-2-methylphenylboronic acid
This protocol illustrates the "inverted polarity" strategy, starting from the more affordable aryl bromide.
Part A: Synthesis of the Boronic Acid
-
Grignard Formation: To a flame-dried, three-neck flask equipped with a condenser and dropping funnel, add magnesium turnings (1.2 equiv) under argon. Add a small amount of 4-ethoxy-1-bromo-2-methylbenzene in anhydrous THF to initiate the reaction (a crystal of iodine may be used if needed). Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.[11]
-
Borylation: Cool the resulting Grignard reagent to -78 °C (dry ice/acetone bath). Add triisopropyl borate (1.5 equiv) dropwise via syringe, keeping the internal temperature below -60 °C.
-
Hydrolysis: After stirring for 2 hours at -78 °C and allowing to warm to room temperature overnight, quench the reaction by slowly adding cold 1 M HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting solid can often be used directly or recrystallized from a suitable solvent.
Part B: Coupling with an Aryl Bromide
The procedure is analogous to Protocol 1 , but using the newly synthesized 4-ethoxy-2-methylphenylboronic acid (1.2 equiv) as the nucleophile and a different aryl halide (e.g., 4-bromobenzonitrile, 1.0 equiv) as the electrophile.
Self-Validation: The success of the Grignard formation can be qualitatively checked by taking a small aliquot, quenching it with I₂, and observing the formation of the starting aryl iodide via TLC. The purity of the final boronic acid can be confirmed by melting point and NMR spectroscopy.
Conclusion
While this compound is a highly effective reagent for biaryl synthesis, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist.
-
For maximum reactivity and mild conditions , the aryl iodide remains a prime choice.
-
For a balance of cost and performance , the corresponding aryl bromide is the industry workhorse.
-
For large-scale, cost-driven syntheses , aryl chlorides, paired with advanced catalyst systems, are the most economical option.
-
For strategic flexibility and access to different disconnection pathways , converting the 4-ethoxy-2-methylphenyl moiety into a nucleophile, particularly a boronic acid or its stable trifluoroborate salt, provides a powerful and highly functional-group-tolerant alternative.
By understanding the mechanistic principles behind each choice, researchers can select the optimal reagents and conditions to achieve their synthetic goals efficiently, economically, and robustly.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link][8][10]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link][17]
-
Vedejs, E., & Chapman, R. W. (1994). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 59(21), 6127-6133. [Link]
-
Wikipedia contributors. (2023). Organotrifluoroborate. Wikipedia, The Free Encyclopedia. [Link][9]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Janiszewska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18046–18057. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(28), 9115–9127. [Link][5]
-
Cele, Z. T., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5245-5275. [Link][15]
-
Fujikawa, K., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3822–3825. [Link][14]
-
PureSynth. (n.d.). 4-Ethoxy-2-Methylphenylboronic Acid. [Link][7]
-
Lafrance, M., et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5247–5250. [Link][4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1746–1757. [Link][3]
-
Behloul, C., Guijarro, D., & Yus, M. (2005). Formation of Biaryls by Homocoupling of Grignard Reagents. Molecules, 10(1), 120-124. [Link][12]
-
Ursinus Digital Commons. (1913). The Grignard Reagents: Their Preparation. [Link][13]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Chemistry & Biodiversity, 4(8), 1779-1801. [Link][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pure-synth.com [pure-synth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.org [mdpi.org]
- 13. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
